molecular formula C22H40N2O6 B3029773 (2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine CAS No. 7801-81-2

(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B3029773
CAS No.: 7801-81-2
M. Wt: 428.6
InChI Key: BFHBGKISYHNARI-ZLTKDMPESA-N
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Description

Properties

IUPAC Name

(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h11-13H,1-10H2;7H,5H2,1-4H3,(H,11,15)(H,13,14)/t;7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHBGKISYHNARI-ZLTKDMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7801-81-2
Record name Serine, N-carboxy-, N-tert-butyl ester, acetate (ester), compd. with dicyclohexylamine (1:1), L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7801-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The process often includes:

    Protection of the amino group: using tert-butoxycarbonyl (Boc) to form a stable intermediate.

    Acetylation: of the hydroxyl group to introduce the acetyloxy functionality.

    Coupling reactions: to attach the N-cyclohexylcyclohexanamine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: for efficient mixing and reaction control.

    Purification steps: such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

    Carboxylic acids: from oxidation.

    Alcohols: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

The compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exerts its effects involves:

    Molecular targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways involved: It may modulate biochemical pathways, influencing cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

(2S)-3-Acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

This compound is a chiral amino acid derivative with:

  • Stereochemistry : (2S) configuration at the α-carbon.
  • Protective Groups: A tert-butoxycarbonyl (Boc) group at the amino position (2nd carbon). An acetyloxy (AcO) group at the 3rd carbon.
  • Applications : Likely serves as an intermediate in peptide synthesis, where Boc is a common protective group for amines due to its stability under basic conditions .

N-Cyclohexylcyclohexanamine

A secondary amine featuring two cyclohexyl groups attached to the nitrogen atom.

  • Structure : Bulky, lipophilic structure due to the cyclohexyl substituents.
  • Applications: Potential use as a catalyst in organic reactions or as a ligand in coordination chemistry, leveraging its steric bulk and basicity .

Comparison with Structurally Similar Compounds

Amino Acid Derivatives with Protective Groups

Compound Name Protective Groups Molecular Formula Molecular Weight Key Features Reference
(2S)-3-Acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Boc (amine), AcO (carboxyl) C₁₁H₁₉NO₆ 261.28 Chiral, Boc protection enhances amine stability; AcO improves solubility
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid Boc (amine), phenylacetyl-thioether C₁₇H₂₄N₂O₅S 368.45 Thioether linkage enhances metabolic stability; bulky phenylacetyl group
(2S)-2-[(2S)-3-Methyl-2-(allyloxycarbonylamino)butanamido]propanoic acid Alloc (amine) C₁₂H₂₀N₂O₅ 272.30 Alloc group is acid-labile, useful in orthogonal protection strategies
(2S)-3-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Boc (amine), cyclobutyl side chain C₁₂H₂₁NO₄ 243.30 Cyclobutyl substituent increases rigidity; >97% purity reported

Key Observations :

  • Boc vs. Alloc : Boc is stable under acidic conditions but cleaved by trifluoroacetic acid (TFA), whereas Alloc is removed under milder conditions (e.g., Pd-catalyzed deprotection) .
  • Side Chain Modifications : The acetyloxy group in the target compound enhances hydrophilicity compared to thioether (in ) or cyclobutyl (in ) analogs.

Cyclohexyl-Substituted Amines

Compound Name Structure Molecular Formula Molecular Weight Key Features Reference
N-Cyclohexylcyclohexanamine Two cyclohexyl groups on N C₁₂H₂₃N 181.32 High lipophilicity; steric hindrance limits reactivity
2-(Cyclohexylamino)ethanesulfonic acid Cyclohexylamine + sulfonic acid moiety C₈H₁₇NO₃S 207.29 Zwitterionic properties; used as a buffer in biochemistry
N,N-Diisopropyl-2-chloroethylamine Diisopropylamine + chloroethyl group C₈H₁₈ClN 163.69 Reactive alkylating agent; used in synthesis of quaternary salts

Key Observations :

  • Steric Effects : N-Cyclohexylcyclohexanamine’s bulky structure reduces nucleophilicity compared to smaller amines like diisopropylamine .
  • Functionalization : Adding sulfonic acid (e.g., ) or chloroethyl groups (e.g., ) drastically alters reactivity and application scope.

Pharmacological Potential

The Boc-protected amino acid may serve as a precursor in prodrug design .

Q & A

Basic: What synthetic strategies are recommended for achieving the stereochemical integrity of (2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid?

Methodological Answer:
The synthesis of this compound requires careful control of stereochemistry at the C2 position. A stepwise approach is recommended:

Boc Protection : Introduce the (2-methylpropan-2-yl)oxycarbonyl (Boc) group to the amino group of (2S)-2-aminopropanoic acid under anhydrous conditions using di-tert-butyl dicarbonate (Boc anhydride) and a base like triethylamine .

Acetylation : Protect the hydroxyl group at C3 via acetylation using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP).

Chiral Resolution : Use chiral HPLC or enzymatic resolution to ensure enantiomeric purity.

Validation : Confirm stereochemistry via 1H^{1}\text{H}-NMR coupling constants and optical rotation measurements. Reference standards (e.g., from Pharmacopeial Forum) should be used for comparison .

Advanced: How can researchers resolve contradictions in reported bioactivity data of N-cyclohexylcyclohexanamine derivatives across different biological assays?

Methodological Answer:
Contradictions often arise from variations in assay design, cellular models, or compound stability. To address this:

  • Standardized Assay Conditions : Use a common cell line (e.g., HEK293 or HepG2) and control for pH, temperature, and solvent effects (e.g., DMSO concentration).
  • Metabolic Stability Testing : Evaluate the compound’s half-life in serum or liver microsomes to rule out degradation artifacts .
  • Data Normalization : Normalize activity data to internal controls (e.g., ATP levels) and apply statistical frameworks like ANOVA with post-hoc tests to identify outliers .
  • Structural Confirmation : Re-validate the compound’s purity and structure (via LC-MS and NMR) before bioactivity assays to exclude batch-to-batch variability .

Basic: Which analytical techniques are critical for confirming the structural integrity of the target compound?

Methodological Answer:
Key techniques include:

Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the acetyloxy, Boc, and cyclohexylamine moieties. For example, the Boc group shows characteristic tert-butyl signals at δ 1.4 ppm in 1H^{1}\text{H}-NMR .

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column to assess purity (>98%) and detect diastereomers.

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H]+^+ for C17_{17}H28_{28}N2_2O6_6S requires m/z 413.1745) .

X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Advanced: What experimental design principles optimize the coupling efficiency between the propanoic acid derivative and N-cyclohexylcyclohexanamine?

Methodological Answer:
Coupling efficiency depends on reaction pH, activating agents, and solvent polarity:

  • Activation of Carboxyl Group : Use carbodiimide reagents (e.g., EDC or DCC) with hydroxybenzotriazole (HOBt) to minimize racemization.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of both components.
  • pH Control : Maintain a pH of 7–8 (using N-methylmorpholine) to deprotonate the amine without hydrolyzing the acetyloxy group.
  • Real-Time Monitoring : Track reaction progress via TLC or in-line LC-MS to terminate the reaction at optimal yield (~80–90%) .

Advanced: How can environmental fate studies be designed to evaluate the degradation pathways of this compound?

Methodological Answer:
Environmental persistence studies should follow OECD guidelines:

Abiotic Degradation : Expose the compound to UV light (simulating sunlight) in aqueous buffers at varying pH (4–9) and analyze breakdown products via LC-QTOF-MS.

Biotic Degradation : Incubate with soil or water microbiota under aerobic/anaerobic conditions, measuring residual compound levels over 28 days.

Metabolite Identification : Use high-resolution mass spectrometry to identify transformation products (e.g., deacetylated or Boc-cleaved intermediates) .

Ecotoxicology : Assess toxicity of degradation products using Daphnia magna or algal growth inhibition assays .

Basic: What is the rationale for combining a Boc-protected amino acid with a cyclohexylamine moiety in this compound?

Methodological Answer:
The design leverages:

  • Boc Group : Protects the amino acid during synthesis, enabling selective deprotection under acidic conditions (e.g., TFA) for further functionalization .
  • Cyclohexylamine : Enhances lipophilicity, improving blood-brain barrier penetration or target binding in neurological assays.
  • Synergistic Effects : The combination may act as a prodrug (acetyloxy group hydrolyzes in vivo) or inhibit enzymes via steric hindrance from the cyclohexyl group .

Advanced: How can researchers address low yields in the final coupling step of the two components?

Methodological Answer:
Low yields often stem from steric hindrance or poor solubility:

  • Microwave-Assisted Synthesis : Apply controlled microwave heating (50–100°C) to accelerate reaction kinetics.
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems.
  • Alternative Coupling Reagents : Switch to HATU or PyBOP for higher efficiency in challenging steric environments .
  • Solvent-Free Conditions : Mechanochemical grinding (ball milling) can improve contact between reactants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 2
Reactant of Route 2
(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine

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